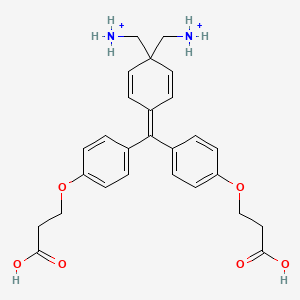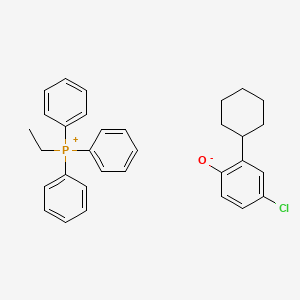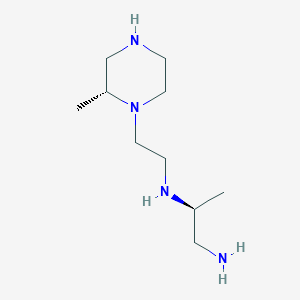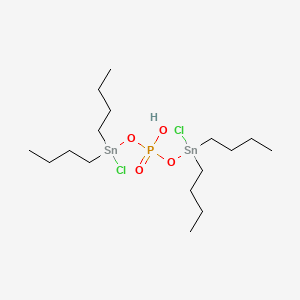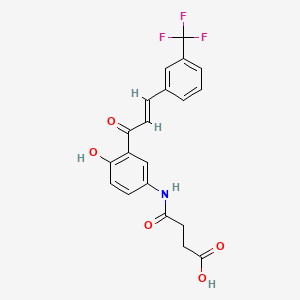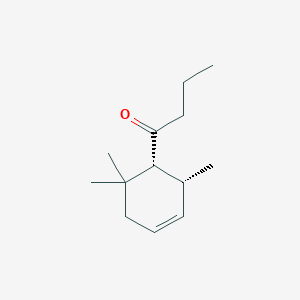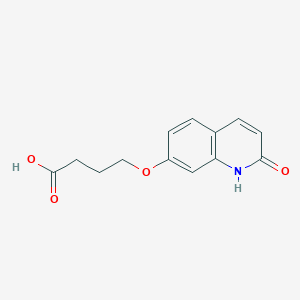
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate involves several steps. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound. Industrial production methods often utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .
Analyse Des Réactions Chimiques
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its therapeutic potential, including anti-inflammatory and anticancer activities . Additionally, it is used in the industry for the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
. it is unique due to its specific structural features and the presence of a methanesulphonate group, which imparts distinct chemical and biological properties. Other similar compounds include Furaneol and Sotolon, which share some structural similarities but differ in their functional groups and applications .
Propriétés
Numéro CAS |
94088-41-2 |
|---|---|
Formule moléculaire |
C12H13N2NaO5S |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C12H14N2O5S.Na/c1-8-10(12(16)20(17,18)19)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7,12,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
QSWGFQRUXYZFIS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


